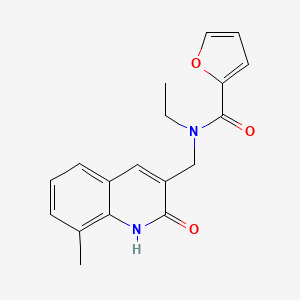
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound can also inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide is its potent antitumor activity. This compound can inhibit the growth of a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can cause DNA damage and induce cell death in normal cells as well as cancer cells.
Future Directions
There are several future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide. One area of interest is the development of new analogs of this compound that have improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent antitumor activity, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of study for researchers. Further research is needed to fully understand the potential of this compound and its analogs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide involves the reaction of 2-hydroxy-8-methylquinoline with N-ethyl-N-(furan-2-ylmethyl)amine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells.
properties
IUPAC Name |
N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-20(18(22)15-8-5-9-23-15)11-14-10-13-7-4-6-12(2)16(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEVNGZTXNFLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

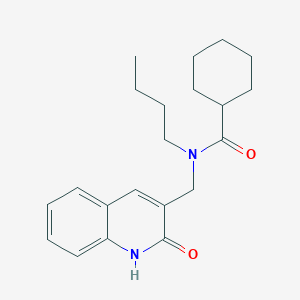
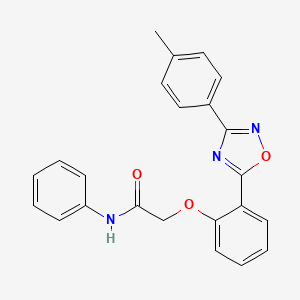
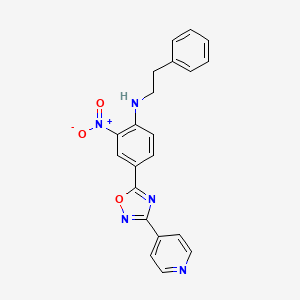
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)
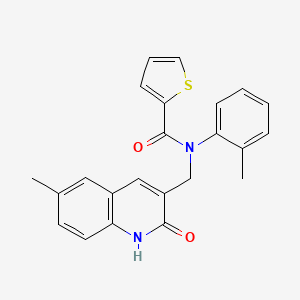
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)
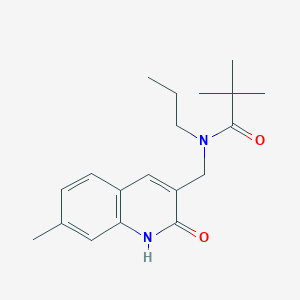



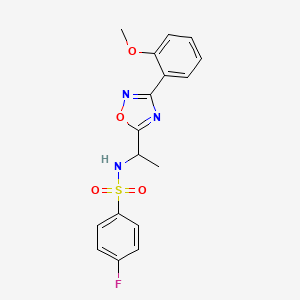
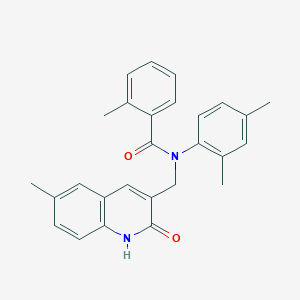
![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)
